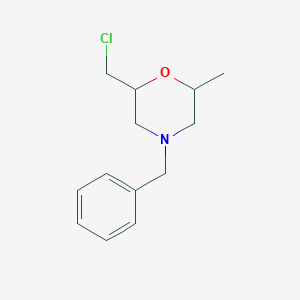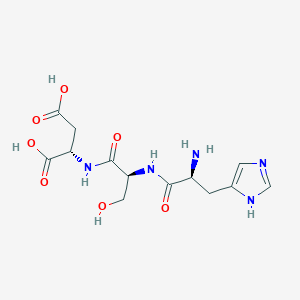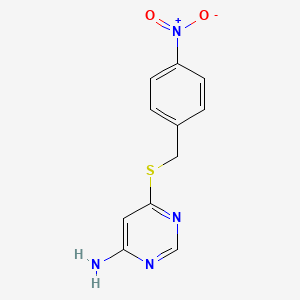
6-((4-Nitrobenzyl)thio)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((4-Nitrobenzyl)thio)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a nitrobenzyl group attached to a thioether linkage at the 6-position of the pyrimidine ring, and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Nitrobenzyl)thio)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-nitrobenzyl chloride and 4-aminopyrimidine.
Thioether Formation: The 4-nitrobenzyl chloride is reacted with a thiol compound, such as thiourea, to form the corresponding thioether.
Coupling Reaction: The thioether is then coupled with 4-aminopyrimidine under basic conditions to yield this compound.
The reaction conditions typically involve the use of solvents like ethanol or dimethylformamide (DMF) and bases such as potassium carbonate or sodium hydroxide. The reactions are usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
6-((4-Nitrobenzyl)thio)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thioether linkage can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alkoxides, solvents like ethanol or DMF, and bases like potassium carbonate.
Cyclization: Acidic or basic conditions, solvents like toluene or xylene.
Major Products
Reduction: 6-((4-Aminobenzyl)thio)pyrimidin-4-amine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Cyclization: Fused pyrimidine-thiazole or pyrimidine-oxazole systems.
Scientific Research Applications
6-((4-Nitrobenzyl)thio)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of nucleoside transporters.
Medicine: Explored for its anticancer and antiviral properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-((4-Nitrobenzyl)thio)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The
Properties
CAS No. |
6313-85-5 |
|---|---|
Molecular Formula |
C11H10N4O2S |
Molecular Weight |
262.29 g/mol |
IUPAC Name |
6-[(4-nitrophenyl)methylsulfanyl]pyrimidin-4-amine |
InChI |
InChI=1S/C11H10N4O2S/c12-10-5-11(14-7-13-10)18-6-8-1-3-9(4-2-8)15(16)17/h1-5,7H,6H2,(H2,12,13,14) |
InChI Key |
YGCFFFSSUUMLCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NC(=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


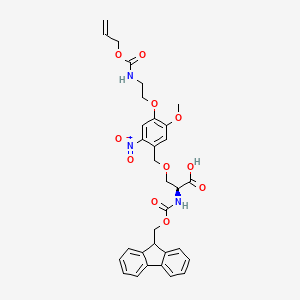
![6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B12939755.png)
![(S)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12939760.png)


![N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B12939793.png)

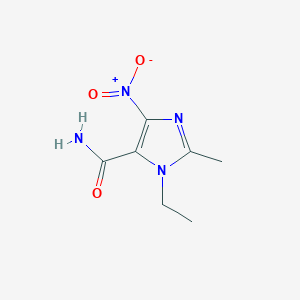
![N-[2-(Benzyloxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B12939817.png)

![[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid](/img/structure/B12939829.png)
